

Chemical properties and structure of Ac-EEVVAC-pNA

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Compound of Interest

Compound Name: Ac-EEVVAC-pNA

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Ac-EEVVAC-pNA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-EEVVAC-pNA (Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteinyl-p-nitroanilide) is a synthetic chromogenic peptide substrate designed for the specific detection of Hepatitis C Virus (HCV) NS3 protease activity. The peptide sequence, EEVVAC, is derived from the NS5A/NS5B cleavage junction of the HCV polyprotein, a critical site for viral maturation. This document provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for the utilization of **Ac-EEVVAC-pNA** in research and drug discovery applications.

Chemical Properties and Structure

Ac-EEVVAC-pNA is a well-defined molecule with a specific peptide sequence capped at the N-terminus with an acetyl group and conjugated at the C-terminus to a p-nitroanilide (pNA) chromophore. The acetyl group enhances the peptide's stability by preventing degradation by aminopeptidases. The pNA group, when cleaved from the peptide by a protease, releases a yellow-colored product that can be quantified spectrophotometrically.

Structure

The chemical structure of **Ac-EEVVAC-pNA** consists of a hexapeptide backbone with the side chains of glutamic acid, valine, alanine, and cysteine. The N-terminus is acetylated, and the C-terminal carboxyl group of cysteine is linked to the amino group of p-nitroaniline via an amide bond.

Physicochemical Properties

A summary of the key physicochemical properties of **Ac-EEVVAC-pNA** and its chromogenic leaving group, p-nitroaniline, is provided in the tables below.

Property	Value	Reference
Molecular Formula	C34H50N8O13S	
Molecular Weight	810.87 g/mol	
Appearance	Typically a white to off-white solid	
Solubility	Soluble in water and DMSO. General peptide solubility guidelines suggest dissolving in water first; if issues arise, a small amount of DMSO can be used.	
Excitation Wavelength	344 nm	
Emission Wavelength	454 nm	

Property of p-Nitroaniline (pNA)	Value	Reference
Molecular Formula	C6H6N2O2	[1]
Molecular Weight	138.12 g/mol	[1]
Appearance	Yellow crystalline solid	[1]
Melting Point	147-149 °C	[1]
Boiling Point	332 °C	[1]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and acetone.	[1]
Molar Extinction Coefficient	Approximately 8,800 M ⁻¹ cm ⁻¹ at 410 nm.	

Biological Activity and Mechanism of Action

Ac-EEVVAC-pNA serves as a substrate for the HCV NS3 protease, a serine protease essential for the replication of the hepatitis C virus. The NS3 protease, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites, including the NS5A/NS5B junction.

The enzymatic cleavage of **Ac-EEVVAC-pNA** by NS3 protease occurs at the amide bond between the C-terminal cysteine residue and the p-nitroaniline moiety. This proteolytic event releases the pNA molecule, which exhibits a distinct yellow color in solution and has a maximum absorbance at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity of the NS3 protease, allowing for a continuous and quantitative spectrophotometric assay.

Experimental Protocols

Synthesis and Purification of Ac-EEVVAC-pNA

The synthesis of **Ac-EEVVAC-pNA** is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH)
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Acetic anhydride for N-terminal acetylation
- Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)
- p-Nitroaniline
- Condensing agent for pNA coupling (e.g., phosphorus oxychloride)
- Solvents (DMF, DCM, diethyl ether)
- HPLC system for purification

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.
- Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using a coupling agent like HBTU in the presence of a base.
- Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the EEVVAC sequence.

- **N-terminal Acetylation:** After the final amino acid coupling and deprotection, acetylate the N-terminus with acetic anhydride.
- **p-Nitroaniline Coupling:** Couple p-nitroaniline to the C-terminal carboxyl group. This is a challenging step due to the low nucleophilicity of p-nitroaniline and may require specific activating agents like phosphorus oxychloride.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
- **Precipitation and Washing:** Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.
- **Purification:** Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- **Lyophilization:** Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

HCV NS3 Protease Enzymatic Assay

This protocol describes a typical colorimetric assay to measure the activity of HCV NS3 protease using **Ac-EEVVAC-pNA**.

Materials:

- **Ac-EEVVAC-pNA** substrate
- Recombinant HCV NS3/4A protease
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT, and 20% glycerol)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

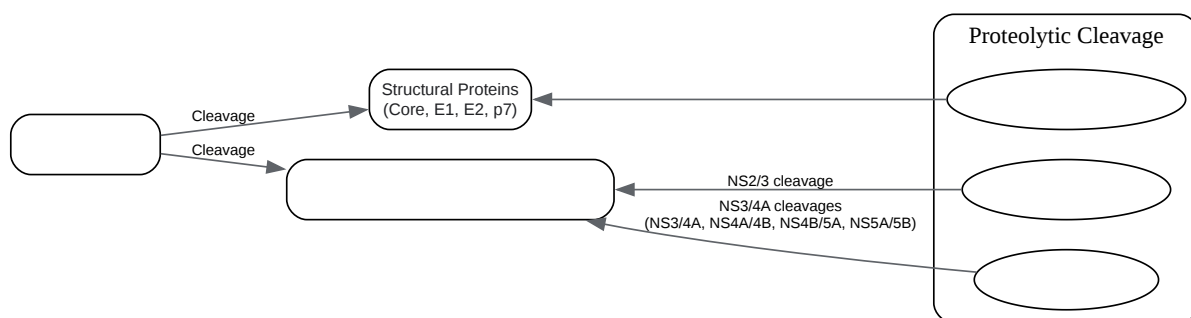
Protocol:

- Substrate Preparation: Prepare a stock solution of **Ac-EEVVAC-pNA** in DMSO. Dilute the stock solution to the desired final concentration in the assay buffer.
- Enzyme Preparation: Dilute the HCV NS3/4A protease to the desired concentration in the assay buffer.
- Assay Reaction:
 - Add the desired volume of assay buffer to each well of a 96-well plate.
 - Add the diluted **Ac-EEVVAC-pNA** solution to each well.
 - Initiate the reaction by adding the diluted HCV NS3/4A protease to each well.
 - The final reaction volume is typically 100-200 μL .
- Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37 °C). Measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 30 minutes) using a microplate reader.
- Data Analysis:
 - Plot the absorbance at 405 nm against time.
 - Determine the initial reaction velocity (V_0) from the linear portion of the curve.
 - Calculate the enzyme activity using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of p-nitroaniline (approximately 8,800 $\text{M}^{-1}\text{cm}^{-1}$ at 410 nm), c is the concentration of p-nitroaniline produced, and l is the path length of the light in the well.

Visualizations

HCV Polyprotein Processing Pathway

The following diagram illustrates the cleavage of the Hepatitis C Virus polyprotein by host and viral proteases, highlighting the role of the NS3/4A protease.

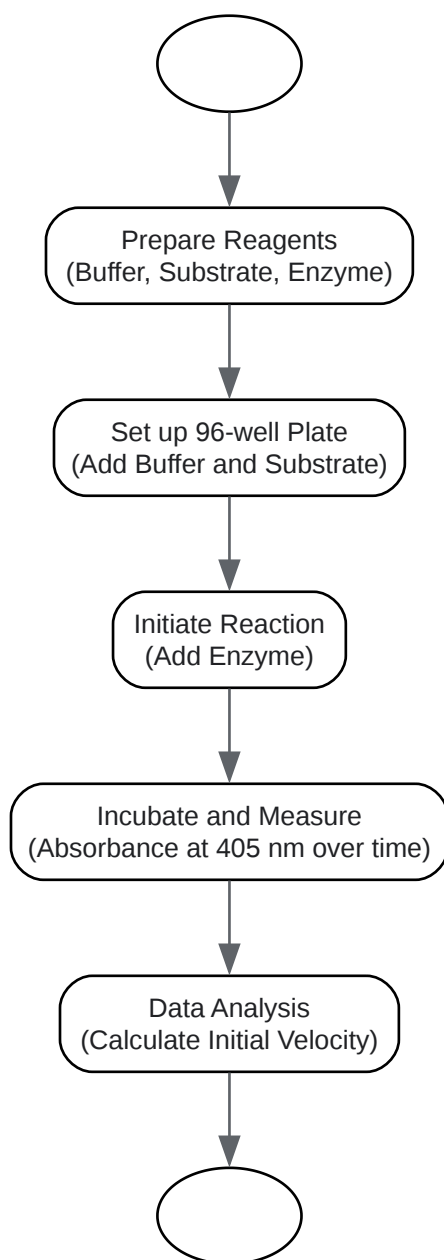


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Caption: HCV Polyprotein Processing Cascade.

Experimental Workflow for HCV NS3 Protease Assay

This diagram outlines the key steps in performing a colorimetric assay to measure HCV NS3 protease activity.



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Caption: Workflow for HCV NS3 Protease Activity Assay.

Logical Relationship of Ac-EEVVAC-pNA Cleavage

This diagram illustrates the enzymatic cleavage of **Ac-EEVVAC-pNA** and the resulting chromogenic signal.



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Caption: Enzymatic Cleavage of **Ac-EEVVAC-pNA**.

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References

- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
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